molecular formula C9H8N2O4 B1141664 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide CAS No. 1260759-64-5

5-Nitro-2,3-dihydrobenzofuran-2-carboxamide

Cat. No.: B1141664
CAS No.: 1260759-64-5
M. Wt: 208.17082
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2,3-dihydrobenzofuran-2-carboxamide is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

CAS No.

1260759-64-5

Molecular Formula

C9H8N2O4

Molecular Weight

208.17082

Synonyms

5-Nitro-2,3-dihydro-benzofuran-2-carboxylic acid aMide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be converted to the desired carboxamide through subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3-Dihydro-5-aminobenzofuran-2-carboxamide .

Scientific Research Applications

5-Nitro-2,3-dihydrobenzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, leading to antibacterial or anticancer activities .

Comparison with Similar Compounds

  • 2,3-Dihydrobenzofuran-2-carboxamide
  • 5-Nitrobenzofuran-2-carboxamide
  • 2,3-Dihydro-5-aminobenzofuran-2-carboxamide

Comparison: Compared to its analogs, 5-Nitro-2,3-dihydrobenzofuran-2-carboxamide is unique due to the presence of both the nitro and carboxamide groups. This combination enhances its reactivity and potential biological activities. The nitro group, in particular, plays a crucial role in its antibacterial and anticancer properties .

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